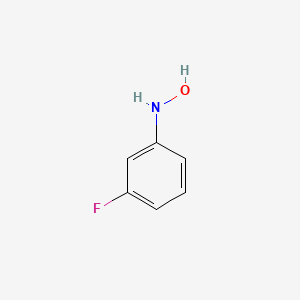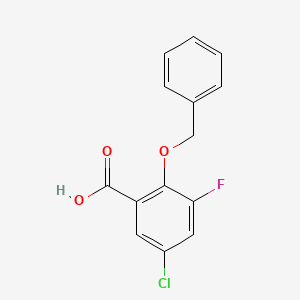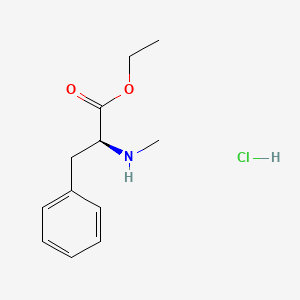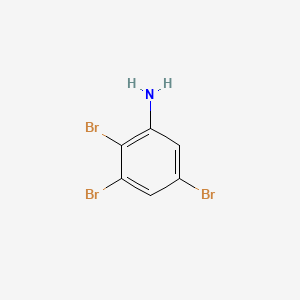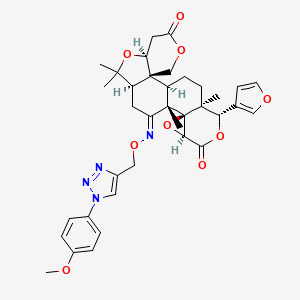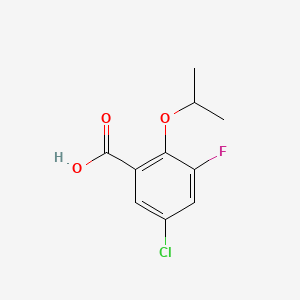
5-Chloro-3-fluoro-2-isopropoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-fluoro-2-isopropoxybenzoic acid is an organic compound with the molecular formula C10H10ClFO3 It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and isopropoxy groups attached to the benzene ring
Métodos De Preparación
The synthesis of 5-Chloro-3-fluoro-2-isopropoxybenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Halogenation: Introduction of chlorine and fluorine atoms to the benzene ring.
Esterification: Formation of the isopropoxy group through esterification reactions.
Hydrolysis: Conversion of ester intermediates to the final carboxylic acid form.
Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific catalysts, and precise reaction times.
Análisis De Reacciones Químicas
5-Chloro-3-fluoro-2-isopropoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Esterification and Hydrolysis: The isopropoxy group can be modified through esterification or hydrolysis reactions.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases for esterification and hydrolysis. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-Chloro-3-fluoro-2-isopropoxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-fluoro-2-isopropoxybenzoic acid involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
5-Chloro-3-fluoro-2-isopropoxybenzoic acid can be compared with other similar compounds, such as:
5-Chloro-2-fluoro-3-methoxybenzoic acid: Similar structure but with a methoxy group instead of an isopropoxy group.
5-Chloro-3-fluoro-2-ethoxybenzoic acid: Similar structure but with an ethoxy group instead of an isopropoxy group.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and resulting properties.
Propiedades
Fórmula molecular |
C10H10ClFO3 |
|---|---|
Peso molecular |
232.63 g/mol |
Nombre IUPAC |
5-chloro-3-fluoro-2-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C10H10ClFO3/c1-5(2)15-9-7(10(13)14)3-6(11)4-8(9)12/h3-5H,1-2H3,(H,13,14) |
Clave InChI |
UXEDEBLVVKFJAU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=C(C=C1F)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


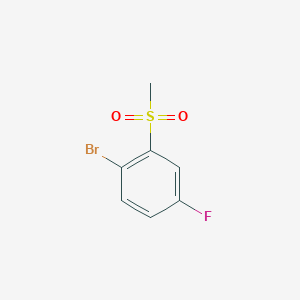
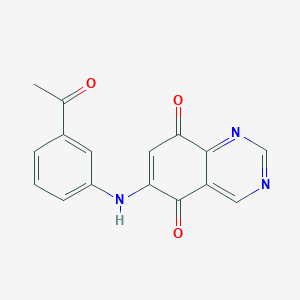
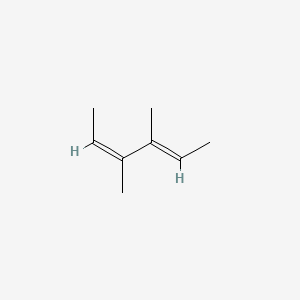

![4'-Chloro-4-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14756331.png)
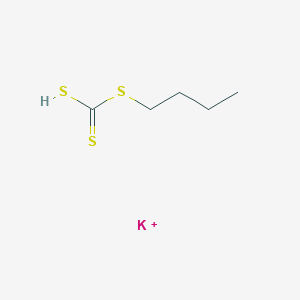
![(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14756340.png)


